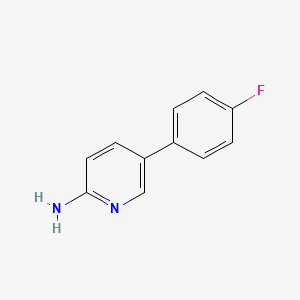

5-(4-Fluorophenyl)pyridin-2-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-(4-fluorophenyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN2/c12-10-4-1-8(2-5-10)9-3-6-11(13)14-7-9/h1-7H,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQBSATGBKLUKNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN=C(C=C2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00626320 | |

| Record name | 5-(4-Fluorophenyl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00626320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

503536-73-0 | |

| Record name | 5-(4-Fluorophenyl)-2-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=503536-73-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(4-Fluorophenyl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00626320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-(4-Fluorophenyl)pyridin-2-amine

Foreword: The Strategic Importance of the 2-Amino-5-arylpyridine Scaffold

The 2-amino-5-arylpyridine moiety is a privileged scaffold in modern medicinal chemistry. Its unique electronic and structural features allow it to serve as a versatile pharmacophore, engaging with a multitude of biological targets. The title compound, 5-(4-fluorophenyl)pyridin-2-amine, is a quintessential example of this class, acting as a crucial building block in the development of therapeutics ranging from kinase inhibitors to cannabinoid receptor agonists.[1] This guide provides a detailed exploration of its synthesis, focusing on the robust and widely adopted palladium-catalyzed cross-coupling methodologies that have become the cornerstone of its preparation. We will dissect the mechanistic underpinnings of these reactions, provide field-proven experimental protocols, and discuss the critical parameters that ensure a successful and scalable synthesis.

Primary Synthetic Trajectory: The Suzuki-Miyaura Cross-Coupling Reaction

The most direct and industrially favored pathway for the construction of the C-C bond between the pyridine and phenyl rings is the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning methodology offers exceptional functional group tolerance, utilizes readily available and relatively stable boronic acid reagents, and proceeds under generally mild conditions, making it the preeminent choice for this transformation.[2]

Mechanistic Rationale and Causality

The Suzuki-Miyaura coupling is a catalytic cycle driven by a palladium complex. The choice of starting materials—typically 5-bromo-2-aminopyridine and 4-fluorophenylboronic acid—is deliberate. The bromine atom on the pyridine ring provides an excellent site for oxidative addition to a Pd(0) catalyst, initiating the cycle. The primary amine at the 2-position can pose a challenge, as it is a potential ligand for the palladium center; however, with appropriate catalyst and ligand selection, the desired C-C coupling proceeds efficiently without requiring protection/deprotection steps.[3]

The catalytic cycle proceeds through three fundamental steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 5-bromo-2-aminopyridine, forming a Pd(II) complex.

-

Transmetalation: The boronic acid, activated by a base (e.g., carbonate, phosphate), transfers its aryl group (the 4-fluorophenyl moiety) to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic groups on the palladium complex—the pyridinyl and the fluorophenyl—couple and are eliminated from the metal center, forming the desired product and regenerating the Pd(0) catalyst to re-enter the cycle.

Optimization of Reaction Parameters

The success of the Suzuki-Miyaura coupling is highly dependent on the judicious selection of catalyst, ligand, base, and solvent. Each component plays a critical role in catalyst stability, reaction rate, and suppression of side reactions like protodeboronation.

| Parameter | Recommended Reagents/Conditions | Rationale & Field Insights |

| Palladium Source | Pd(PPh₃)₄, Pd(OAc)₂ | Pd(PPh₃)₄ is a pre-formed Pd(0) catalyst and is often highly effective, requiring no pre-activation.[4] Pd(OAc)₂ is a stable Pd(II) precursor that is reduced in situ to the active Pd(0) species; it is often used with an external phosphine ligand. |

| Ligand | Triphenylphosphine (PPh₃) | For many standard couplings, PPh₃ (often integral to the catalyst like Pd(PPh₃)₄) provides sufficient stability and activity. For more challenging substrates, specialized ligands like SPhos or XPhos can accelerate the reaction.[5] |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | A base is essential for activating the boronic acid for transmetalation. K₃PO₄ is often effective for heteroaryl couplings.[6] The choice of base can significantly impact yield, with stronger bases sometimes promoting faster reactions but also increasing the risk of side reactions. |

| Solvent System | 1,4-Dioxane/H₂O, Toluene/H₂O, Isopropanol/H₂O | A biphasic system is common. The organic solvent (e.g., dioxane) solubilizes the organic starting materials and catalyst, while the aqueous phase dissolves the inorganic base and facilitates the transmetalation step.[7][8] |

Detailed Experimental Protocol: Suzuki-Miyaura Synthesis

This protocol is a representative procedure adapted from established literature methods.[4][6] It is designed to be self-validating through careful monitoring and characterization.

Materials & Reagents:

-

5-Bromo-2-aminopyridine

-

4-Fluorophenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium Phosphate (K₃PO₄)

-

1,4-Dioxane (anhydrous)

-

Deionized Water

-

Ethyl Acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromo-2-aminopyridine (1.0 eq), 4-fluorophenylboronic acid (1.2 eq), and potassium phosphate (2.0 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment. This is critical as the Pd(0) catalyst is sensitive to oxidation.

-

Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst, Pd(PPh₃)₄ (0.03 to 0.05 eq). Subsequently, add anhydrous 1,4-dioxane and deionized water in a 4:1 to 5:1 ratio (v/v).

-

Reaction Execution: Heat the reaction mixture to reflux (typically 90-100 °C) with vigorous stirring.

-

Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 6-12 hours. A common mobile phase for TLC is a mixture of hexane and ethyl acetate.

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer two more times with ethyl acetate.

-

Washing: Combine the organic layers and wash them sequentially with deionized water and then with brine to remove residual inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude solid by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane. Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) can be employed to yield the pure this compound.[9][10]

Alternative Synthetic Considerations: The Buchwald-Hartwig Pathway

While the Suzuki coupling is the most direct route, an alternative strategy employing a Buchwald-Hartwig amination could also be envisioned, particularly if the required boronic acid is unavailable or if a different disconnection is strategically advantageous.[11][12] This pathway involves forming the C-N bond as the final key step.

Conceptual Pathway:

-

Initial Suzuki Coupling: Synthesize a 2-halo-5-(4-fluorophenyl)pyridine intermediate. For example, couple 2,5-dibromopyridine with 4-fluorophenylboronic acid under regioselective conditions to form 2-bromo-5-(4-fluorophenyl)pyridine.

-

Buchwald-Hartwig Amination: Couple the resulting 2-bromo-5-(4-fluorophenyl)pyridine with an ammonia equivalent (e.g., benzophenone imine followed by hydrolysis, or using newer generation catalysts that allow for direct amination with ammonia).[13][14]

Comparative Analysis: This two-step approach is less atom-economical and more circuitous than the direct Suzuki coupling of 5-bromo-2-aminopyridine. It introduces additional synthetic and purification steps, generally making it a less favorable option unless dictated by specific substrate availability or the need to build a library of analogues at the 2-position.

Conclusion

The synthesis of this compound is most efficiently achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method is high-yielding, tolerates the free amino group, and utilizes readily accessible starting materials. The detailed protocol and discussion of reaction parameters provided in this guide offer a robust framework for researchers in drug discovery and chemical development to reliably produce this valuable synthetic intermediate. Understanding the mechanistic principles behind the chosen pathway is paramount to troubleshooting and adapting the procedure for future synthetic challenges.

References

- Baroliya, P. K., & Patel, K. D. (2025). A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. Results in Chemistry.

-

Howard, H. R., et al. (2009). 2-Amino-5-aryl-pyridines as selective CB2 agonists: synthesis and investigation of structure-activity relationships. Bioorganic & Medicinal Chemistry Letters, 19(23), 6578-81. [Link]

-

Zhang, J., & Schmalz, H.-G. (2006). Palladium-catalyzed highly efficient synthesis of functionalized indolizines via cross-coupling/cycloisomerization cascade. Chemical Communications. [Link]

-

Gherfi, A., et al. (2023). Palladium-Catalyzed Cross-Coupling Reaction via C–H Activation of Furanyl and Thiofuranyl Substrates. Molecules. [Link]

-

Tanimoto, H., et al. (2022). Synthesis and Properties of Pyridine-Fused Triazolylidene–Palladium: Catalyst for Cross-Coupling Using Chloroarenes and Nitroarenes. The Journal of Organic Chemistry. [Link]

-

Al-Zoubi, R. M., et al. (2003). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. [Link]

-

ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination Reagent Guide. Wordpress. [Link]

-

Wikipedia. (2024). Buchwald–Hartwig amination. [Link]

-

Al-Zoubi, W., et al. (2014). Approaches towards the synthesis of a novel class of 2-amino-5-arylazonicotinate, pyridazinone and pyrido[2,3-d]pyrimidine derivatives as potent antimicrobial agents. Chemistry Central Journal. [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

-

Abu Thaher, B. S., et al. (2010). 5-(4-Fluorophenyl)-4-(4-pyridyl)-1,3-oxazol-2-amine. Acta Crystallographica Section E: Structure Reports Online, 66(5). [Link]

-

Bariwal, J., & Van der Eycken, E. (2013). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition. [Link]

-

Frank, É., et al. (2011). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]

-

S. Archana, et al. (2022). SYNTHESIS AND EVALUATION OF 2-AMINO-5-(PYRIDIN-3YL)-1, 3,4 THIADIAZOLE DERIVATIVES. Neuroquantology. [Link]

-

Wang, Z., et al. (2008). Synthesis of 2-amino-5-fluoropyridine. ResearchGate. [Link]

- CN101186548A. (2008). Improvement on the Synthesis of 2-Amino-5-Fluoropyridine.

-

Elahi, S., et al. (2012). 2-Fluoro-5-(4-fluorophenyl)pyridine. Acta Crystallographica Section E: Structure Reports Online, 68(8). [Link]

-

Elahi, S., et al. (2012). 5-(4-Chlorophenyl)-2-fluoropyridine. Acta Crystallographica Section E: Structure Reports Online, 68(8). [Link]

- CN102898358A. (2013). Preparation method of fluoropyridine compounds.

-

Tian, H., & Lee, Z. (2010). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase. Molecules. [Link]

-

Zhang, M., et al. (2021). Design, synthesis, and biological evaluation of 5-((4-(pyridin-3-yl)pyrimidin-2-yl) amino)-1H-Indole-2-Carbohydrazide derivative. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

- CN111233835A. (2020). Preparation and purification method of 5-(2-fluorophenyl)-1-(pyridine-3-ylsulfonyl)-1H-pyrrole-3-formaldehyde.

-

Billingsley, K. L., & Buchwald, S. L. (2007). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. [Link]

-

Asghar, M. N., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules. [Link]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. [Link]

-

Kim, Y., et al. (2022). 5-Bromo-4′,5′-bis(dimethylamino)fluorescein: Synthesis and Photophysical Studies. Molecules. [Link]

-

Teledyne ISCO. (2015). Purine and Related Compound Purification Strategies. Application Note AN86. [Link]

-

Al-Ostath, R. A., et al. (2025). In-Silico Evaluation of Some Newly Synthesized Quinoline Derivatives as Anti-Microbial Agents. Molecules. [Link]

-

Princeton University. (n.d.). OA Guide to Water Purification. [Link]

Sources

- 1. 2-Amino-5-aryl-pyridines as selective CB2 agonists: synthesis and investigation of structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 5-(4-Chlorophenyl)-2-fluoropyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 2-Fluoro-5-(4-fluorophenyl)pyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies | MDPI [mdpi.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. teledynelabs.com [teledynelabs.com]

- 11. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 13. research.rug.nl [research.rug.nl]

- 14. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

An In-depth Technical Guide to the Physicochemical Properties of 5-(4-Fluorophenyl)pyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the essential physicochemical properties of the compound 5-(4-Fluorophenyl)pyridin-2-amine. As a key building block in medicinal chemistry and materials science, a thorough understanding of its characteristics is paramount for its effective application in research and development. This document moves beyond a simple recitation of data, offering insights into the causality behind experimental choices and providing detailed, validated protocols for property determination.

Chemical Identity and Core Properties

This compound is a substituted aminopyridine derivative with a molecular structure that imparts a unique combination of properties relevant to its use in the synthesis of more complex molecules.

| Property | Value | Source |

| CAS Number | 503536-73-0 | [1] |

| Molecular Formula | C₁₁H₉FN₂ | [2] |

| Molecular Weight | 188.20 g/mol | [3] |

| Appearance | Off-white to light yellow solid | |

| Predicted Boiling Point | 320.6 ± 27.0 °C | |

| Predicted Density | 1.218 g/cm³ | [3] |

Structure:

Workflow for pKa determination by potentiometric titration.

Lipophilicity: The Partition Coefficient (LogP)

The octanol-water partition coefficient (LogP) is a crucial parameter for predicting the pharmacokinetic properties of a drug candidate, including its absorption, distribution, metabolism, and excretion (ADME). A balanced LogP is often sought for optimal bioavailability. [4][5] While an experimental value for this compound is not readily available in the literature, its lipophilicity can be experimentally determined using the shake-flask method . [6][7][8]

Experimental Determination of LogP (Shake-Flask Method)

This classic method directly measures the partitioning of a compound between n-octanol and water. [7][8] Protocol for Shake-Flask LogP Determination:

-

Preparation of Phases: Prepare water-saturated n-octanol and n-octanol-saturated water by vigorously mixing equal volumes of n-octanol and water and allowing the phases to separate.

-

Sample Preparation: Prepare a stock solution of this compound in the n-octanol-saturated water phase at a known concentration.

-

Partitioning: Mix a known volume of the aqueous stock solution with a known volume of the water-saturated n-octanol in a separatory funnel.

-

Equilibration: Shake the funnel for a sufficient time to allow for equilibrium to be reached.

-

Phase Separation: Allow the phases to separate completely.

-

Concentration Measurement: Determine the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of P.

Workflow for LogP determination by the shake-flask method.

Solubility

The solubility of a compound in various solvents is a fundamental property that dictates its suitability for different applications, from reaction conditions to formulation development. While quantitative solubility data for this compound is not extensively published, its general solubility can be inferred from its structure and determined experimentally.

Given its aromatic nature and the presence of a polar amine group, it is expected to have moderate solubility in polar organic solvents and limited solubility in water.

Experimental Determination of Solubility

A common method to determine solubility is the shake-flask method .

Protocol for Solubility Determination:

-

Sample Addition: Add an excess amount of this compound to a known volume of the solvent of interest (e.g., water, ethanol, DMSO, acetone) in a sealed container.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period to ensure equilibrium is reached.

-

Sample Collection and Filtration: Allow the undissolved solid to settle, then carefully withdraw a sample of the supernatant and filter it to remove any suspended particles.

-

Concentration Measurement: Determine the concentration of the dissolved compound in the filtrate using a validated analytical method such as HPLC or UV-Vis spectroscopy.

Spectroscopic Characterization

Spectroscopic data is essential for the unambiguous identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule. While specific spectra for this compound are not readily available in public databases, the expected chemical shifts can be predicted based on the structure and data from similar compounds. [4] Expected ¹H NMR Spectral Features:

-

Aromatic Protons: Signals in the aromatic region (typically 6.5-8.5 ppm) corresponding to the protons on the pyridine and fluorophenyl rings. The coupling patterns will be influenced by the substitution on both rings.

-

Amine Protons: A broad singlet corresponding to the -NH₂ protons, the chemical shift of which can be solvent-dependent.

Expected ¹³C NMR Spectral Features:

-

Aromatic Carbons: Signals in the aromatic region (typically 100-160 ppm). The carbon attached to the fluorine atom will exhibit a characteristic C-F coupling.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide information about the fragmentation pattern of the molecule. For this compound, the expected molecular ion peak [M+H]⁺ would be at m/z 189.08.

Synthesis and Purity Analysis

The synthesis of this compound is commonly achieved through a Suzuki-Miyaura cross-coupling reaction . This powerful carbon-carbon bond-forming reaction is widely used in the synthesis of biaryl compounds. [9][10]

General Synthesis Protocol via Suzuki-Miyaura Coupling

This protocol describes a general method for the synthesis of 5-aryl-2-aminopyridines.

Materials:

-

5-Bromo-2-aminopyridine

-

4-Fluorophenylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, K₃PO₄)

-

Solvent (e.g., 1,4-dioxane/water mixture)

Procedure:

-

Reaction Setup: In a reaction vessel, combine 5-bromo-2-aminopyridine, 4-fluorophenylboronic acid, the palladium catalyst, and the base.

-

Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

-

Solvent Addition: Add the degassed solvent mixture to the reaction vessel.

-

Heating: Heat the reaction mixture to a suitable temperature (typically 80-100 °C) with stirring.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Once the reaction is complete, cool the mixture, and perform an aqueous workup to remove inorganic salts. Extract the product with a suitable organic solvent.

-

Purification: Purify the crude product by column chromatography on silica gel.

General workflow for the synthesis of this compound via Suzuki-Miyaura coupling.

Purity Analysis by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

The purity of the synthesized this compound can be reliably determined using RP-HPLC.

General RP-HPLC Method:

-

Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water and acetonitrile, both containing an acidic modifier such as 0.1% trifluoroacetic acid (TFA) or formic acid, is typically used to ensure good peak shape for the basic analyte.

-

Detection: UV detection at a wavelength where the compound exhibits strong absorbance (e.g., 254 nm).

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Temperature: The column is usually maintained at a constant temperature (e.g., 25 °C) to ensure reproducibility.

Protocol for HPLC Purity Analysis:

-

Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration.

-

Injection: Inject a small volume (e.g., 10 µL) of the sample solution onto the HPLC system.

-

Data Acquisition: Run the gradient method and record the chromatogram.

-

Purity Calculation: The purity is typically calculated as the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound. It is recommended to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This technical guide has provided a detailed overview of the key physicochemical properties of this compound, along with established protocols for their experimental determination. A comprehensive understanding of these properties is essential for the successful application of this versatile building block in the fields of drug discovery and materials science. The provided methodologies serve as a valuable resource for researchers to ensure the quality and consistency of their work with this important compound.

References

- Interlaboratory study of log P determination by shake-flask and potentiometric methods. (URL: not available)

- Aerobic CN Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Inform

-

Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed. (URL: [Link])

-

Log P values determined via shake flask method and subsequent AAS... - ResearchGate. (URL: [Link])

-

Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. - SciSpace. (URL: [Link])

-

Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited - DigitalCommons@UNO. (URL: [Link])

-

Calculated logP values for investigated compounds. - ResearchGate. (URL: [Link])

-

Determination of p K a values of fluorocompounds in water using 19 F NMR - ResearchGate. (URL: [Link])

-

Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC - NIH. (URL: [Link])

- pKa measurement - University of Str

-

2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - NIH. (URL: [Link])

-

Development of Methods for the Determination of pKa Values - PMC - NIH. (URL: [Link])

-

13C NMR Spectrum (1D, 101 MHz, H2O, predicted) (NP0291036) - NP-MRD. (URL: [Link])

-

Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC - NIH. (URL: [Link])

- Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids and esters. (URL: not available)

-

Experimental Determination of pKa Values by Use of NMR Chemical - Studylib. (URL: [Link]...)

-

Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC - NIH. (URL: [Link])

-

(PDF) Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - ResearchGate. (URL: [Link])

-

Development and Validation of an RP-HPLC- FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with - Sultan Qaboos University Journal For Science. (URL: [Link])

-

(PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums - ResearchGate. (URL: [Link])

- HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (URL: not available)

-

Importance of Solvent-Bridged Structures of Fluorinated Diphenylalanines: Synthesis, Detailed NMR Analysis, and Rotational Profiles of Phe(2-F) - ACS Publications. (URL: [Link])

-

Development and Optimization of RP-HPLC Method for analysis of 5-FU in Human and Rabbit Plasma Samples: Identification and Quantification - Prime Scholars. (URL: [Link])

-

View of “Development And Validation Of An Rp-Hplc Method For Estimating Process-Related Impurities In Antidiabetic Drugs” - International Journal of Environmental Sciences. (URL: [Link])

- SOLUBILITY D

-

Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH - ResearchGate. (URL: [Link])

-

(PDF) Photophysical study of 2-(4 '-N,N-dimethylaminophenyl)oxazolo[4,5-b]pyridine in different solvents and at various pH - ResearchGate. (URL: [Link])

-

Solubility Modeling and Solvent Effect of 2-Amino-6-chloropurine in Twelve Neat Solvents | Request PDF - ResearchGate. (URL: [Link])

Sources

- 1. 503536-73-0|this compound|BLD Pharm [bldpharm.com]

- 2. 5-(4-FLUOROPHENYL)-N-(PYRIDIN-4-YLMETHYL)PYRIMIDIN-2-AMINE [chemicalbook.com]

- 3. 4-(4-FLUOROPHENYL)PYRIDIN-2-AMINE CAS#: 1159815-36-7 [m.chemicalbook.com]

- 4. rsc.org [rsc.org]

- 5. scispace.com [scispace.com]

- 6. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to 5-(4-Fluorophenyl)pyridin-2-amine (CAS 503536-73-0)

This guide provides a comprehensive technical overview of 5-(4-fluorophenyl)pyridin-2-amine, a key building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical and physical properties, spectroscopic profile, synthesis and purification strategies, and its emerging significance in the landscape of modern medicinal chemistry.

Introduction: The Significance of the 5-Aryl-2-Aminopyridine Scaffold

The 5-aryl-2-aminopyridine motif is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. The strategic placement of an aryl group at the 5-position and an amino group at the 2-position of the pyridine ring creates a unique electronic and steric environment, enabling diverse interactions with biological targets. The introduction of a fluorine atom on the phenyl ring, as in this compound, can further enhance pharmacological properties such as metabolic stability, binding affinity, and bioavailability. This makes the title compound a valuable starting material for the synthesis of novel therapeutic agents.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. Below is a summary of the known and predicted properties of this compound.

| Property | Value | Source(s) |

| CAS Number | 503536-73-0 | |

| Molecular Formula | C₁₁H₉FN₂ | |

| Molecular Weight | 188.20 g/mol | |

| Appearance | Off-white to light yellow solid | |

| Boiling Point | 320.6 ± 27.0 °C (Predicted) | |

| Density | 1.218 g/cm³ (Predicted) | |

| pKa | 6.19 ± 0.26 (Predicted) | |

| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. |

Spectroscopic Analysis: Confirming the Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the pyridine and the fluorophenyl rings. The protons on the pyridine ring will appear as doublets and a doublet of doublets, characteristic of a 2,5-disubstituted pyridine. The protons on the 4-fluorophenyl ring will exhibit a characteristic AA'BB' system, appearing as two doublets of doublets due to coupling with each other and with the fluorine atom. The amino (NH₂) protons will likely appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will display 11 distinct signals corresponding to the 11 carbon atoms in the molecule. The carbon atom attached to the fluorine will show a large one-bond carbon-fluorine coupling constant (¹JCF). The other carbons of the fluorophenyl ring will exhibit smaller two- and three-bond couplings (²JCF and ³JCF).

-

¹⁹F NMR: The fluorine NMR spectrum will show a single resonance for the fluorine atom on the phenyl ring. The chemical shift of this signal will be indicative of the electronic environment of the fluorine atom.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be characterized by the following key absorptions:

-

N-H Stretching: As a primary amine, two N-H stretching bands are expected in the region of 3400-3250 cm⁻¹.

-

C-H Stretching (Aromatic): Bands above 3000 cm⁻¹ will correspond to the C-H stretching vibrations of the aromatic rings.

-

N-H Bending: A bending vibration for the primary amine is expected in the 1650-1580 cm⁻¹ region.

-

C=C and C=N Stretching (Aromatic): Multiple bands in the 1600-1450 cm⁻¹ region will be due to the stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic rings.

-

C-F Stretching: A strong absorption band, characteristic of the C-F bond, is expected in the 1250-1000 cm⁻¹ region.

-

C-N Stretching: The C-N stretching of the aromatic amine will likely appear in the 1335-1250 cm⁻¹ range.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound. For this compound, soft ionization techniques like Electrospray Ionization (ESI) are recommended to obtain the molecular ion peak.

-

Expected Molecular Ion: [M+H]⁺ at m/z ≈ 189.08.

-

Fragmentation Pattern: The fragmentation is likely to involve the loss of small neutral molecules such as HCN from the pyridine ring or cleavage of the bond between the two aromatic rings.

Synthesis and Purification: A Practical Approach

The synthesis of this compound can be efficiently achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This method offers high yields and good functional group tolerance.

Synthetic Workflow: Suzuki-Miyaura Coupling

A reliable method for the synthesis of 5-aryl-2-aminopyridines involves the Suzuki-Miyaura cross-coupling of a halogenated 2-aminopyridine with an appropriate arylboronic acid. In this case, 5-bromo-2-aminopyridine would be coupled with 4-fluorophenylboronic acid.

Caption: Synthetic workflow for this compound via Suzuki-Miyaura coupling.

Detailed Experimental Protocol (Adapted from General Procedures)

Disclaimer: This is a generalized protocol and should be adapted and optimized based on laboratory conditions and safety assessments.

-

Reaction Setup: To a flame-dried Schlenk flask, add 5-bromo-2-aminopyridine (1.0 eq.), 4-fluorophenylboronic acid (1.2 eq.), and a suitable base such as potassium carbonate (2.0 eq.).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this process three times.

-

Catalyst and Solvent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.) and a degassed solvent mixture, such as 1,4-dioxane and water (4:1 ratio).

-

Reaction: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Reactivity and Applications in Drug Discovery

This compound is a versatile intermediate for further chemical transformations. The primary amino group can undergo a variety of reactions, including N-acylation, N-alkylation, and diazotization. The pyridine nitrogen can be quaternized or oxidized.

The 5-aryl-2-aminopyridine scaffold is a key component in a number of kinase inhibitors. The amino group and the pyridine nitrogen can form crucial hydrogen bond interactions with the hinge region of the kinase active site. The 4-fluorophenyl group can occupy a hydrophobic pocket, with the fluorine atom potentially forming favorable interactions.

Caption: Potential applications and transformations of this compound.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block in modern organic synthesis and medicinal chemistry. Its straightforward synthesis via robust cross-coupling methodologies, combined with the favorable pharmacological properties often associated with the 5-aryl-2-aminopyridine scaffold, makes it an attractive starting point for the development of novel therapeutic agents. This guide provides a foundational understanding of its properties and potential applications, empowering researchers to effectively utilize this compound in their drug discovery endeavors.

References

Biological activity of fluorinated aminopyridines

An In-Depth Technical Guide to the Biological Activity of Fluorinated Aminopyridines

Authored by a Senior Application Scientist

Foreword: The Strategic Imperative of Fluorine in Aminopyridine Scaffolds

In the landscape of modern medicinal chemistry, few elements have imparted as profound an impact as fluorine. Its strategic incorporation into bioactive scaffolds is not merely an act of substitution but a deliberate modulation of molecular properties.[1][2][3] When this powerful tool is applied to the aminopyridine framework—a privileged N-heterocycle renowned for its diverse biological activities—the result is a class of compounds with immense therapeutic potential.[4][5]

This guide provides an in-depth exploration of the biological activities of fluorinated aminopyridines. We will move beyond a simple cataloging of effects to dissect the underlying physicochemical principles, synthetic strategies, and mechanisms of action that make these compounds compelling candidates for drug discovery. Our focus will be on the causality behind experimental design and the integrity of the resulting data, reflecting a field-proven approach to research and development.

The Impact of Fluorination on Aminopyridine Properties

The introduction of fluorine, the most electronegative element, into an aminopyridine ring fundamentally alters its character in several key ways:

-

Modulation of Basicity (pKa): Fluorine's strong electron-withdrawing effect significantly lowers the pKa of the pyridine nitrogen and the amino group.[1][6] This is a critical consideration in drug design, as it influences the molecule's ionization state at physiological pH, thereby affecting solubility, membrane permeability, and the ability to form crucial hydrogen bonds with a biological target.

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a C-H bond at a metabolically vulnerable position with a C-F bond can block oxidative metabolism by cytochrome P450 enzymes, increasing the compound's half-life and oral bioavailability.[2][7][8]

-

Altered Lipophilicity: Fluorination generally increases a molecule's lipophilicity, which can enhance its ability to cross cellular membranes and the blood-brain barrier (BBB).[9][10] This property is particularly exploited in the development of CNS-active agents.

-

Conformational Control and Binding Affinity: The introduction of fluorine can alter bond dipoles and induce conformational preferences that may lead to more favorable interactions within a protein's binding pocket, enhancing potency and selectivity.[1][10][11]

Table 1: Comparative Physicochemical Properties of 4-Aminopyridine and a Fluorinated Analog

| Property | 4-Aminopyridine | 3-Fluoro-4-aminopyridine | Key Implications of Fluorination |

| Molecular Weight | 94.11 g/mol | 112.10 g/mol | Increased mass. |

| pKa | 9.11 | ~6.4 (Predicted)[6] | Significantly reduced basicity, altering ionization at physiological pH. |

| LogP (Lipophilicity) | 0.29 | ~0.7 (Predicted) | Increased lipophilicity, potentially improving membrane permeability. |

Synthetic Strategies: The Challenge of Fluorinating an Electron-Rich Ring

Nucleophilic aromatic substitution (SNAr) on the electron-rich pyridine ring is notoriously challenging, especially at the meta-position.[12][13] This has necessitated the development of innovative synthetic methodologies.

A particularly successful strategy for producing meta-fluorinated pyridines involves the use of pyridine N-oxide precursors.[12][14] The N-oxide group acts as a strong electron-withdrawing group, activating the ring for nucleophilic attack. This approach has been pivotal in the synthesis of key compounds like [18F]3-fluoro-4-aminopyridine ([18F]3F4AP), a vital PET imaging agent.[13][14]

Caption: Synthesis of [18F]3-fluoro-4-aminopyridine via the N-oxide route.

Other patented methods include multi-step sequences starting from 3-fluoropyridine, involving carboxylation, esterification, ammonolysis, and Hofmann degradation to yield 3-fluoro-4-aminopyridine.[15]

Key Biological Activities and Mechanisms of Action

Fluorinated aminopyridines exhibit a wide spectrum of biological activities, underscoring their versatility as therapeutic agents and research tools.

Neuroscience: Potassium Channel Blockade

Perhaps the most well-documented activity is the blockade of voltage-gated potassium (Kv) channels by fluorinated derivatives of 4-aminopyridine (4-AP).[16] In demyelinating diseases like multiple sclerosis (MS) or after traumatic brain injury (TBI), the loss of the myelin sheath exposes Kv channels along the axon.[16][17] This leads to an abnormal efflux of potassium ions during an action potential, which impairs nerve signal conduction.

Fluorinated 4-AP derivatives, such as 3-fluoro-4-aminopyridine (3F4AP), physically block these exposed channels, reducing the potassium leakage and restoring the ability of the demyelinated axon to conduct nerve impulses.[17] This mechanism is the basis for the therapeutic use of 4-AP in improving walking ability in MS patients and is the principle behind the use of [18F]3F4AP as a PET tracer to visualize areas of demyelination.[17][18]

Caption: Mechanism of action of Fluoro-4-AP in demyelinated axons.

Antimicrobial Activity

Various aminopyridine derivatives have demonstrated significant antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis.[19][20][21] The incorporation of fluorine can enhance this activity. For instance, studies on 2-aminopyridine derivatives have shown that specific substitutions lead to potent antimicrobial effects, with Minimum Inhibitory Concentration (MIC) values in the low microgram per milliliter range.[20][21]

The precise mechanism is often multifactorial but can involve the disruption of bacterial cell wall synthesis, inhibition of essential enzymes, or interference with nucleic acid replication. The fluorinated pyridine moiety can enhance binding to bacterial targets or improve penetration into the bacterial cell.

Table 2: In Vitro Antimicrobial Activity of Selected Aminopyridine Derivatives

| Compound | Target Organism | In Vitro Metric (MIC) | Reference |

| 2-aminopyridine derivative (2c) | S. aureus | 39 µg/mL | [20][21] |

| 2-aminopyridine derivative (2c) | B. subtilis | 39 µg/mL | [20][21] |

| Hybrid of 4-aminoquinoline and fluorinated pyridine (10a) | S. aureus | Moderate Activity | [19] |

| Fluorinated chalcone-derived 2-aminopyridine-3-carbonitrile | M. tuberculosis | Significant Activity | [22] |

Kinase Inhibition in Oncology

Fluorinated aminopyridines are prominent scaffolds in the design of kinase inhibitors for cancer therapy.[23] Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer. Strategic fluorination of aminopyridine-based inhibitors has been shown to improve potency, selectivity, and pharmacokinetic properties.[7][8]

For example, strategic fluorination of a pyrazolo[1,5-a]pyrimidine scaffold (which contains an aminopyridine motif) led to a potent and selective inhibitor of Casein Kinase 2 (CSNK2), a target in antiviral and cancer therapy.[7][8] The fluorine atom was introduced to block a site of metabolic oxidation, thereby improving the compound's stability in vivo.[7] Similarly, imidazo[4,5-b]pyridine-based compounds have been developed as dual FLT3/Aurora kinase inhibitors for treating acute myeloid leukemia (AML).[24]

Experimental Protocols: A Self-Validating Approach

The trustworthiness of biological data hinges on robust and well-controlled experimental design. The following protocols are presented as self-validating systems, incorporating necessary controls to ensure data integrity.

Protocol: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of a fluorinated aminopyridine against a target bacterial strain.

Causality and Rationale: This method is chosen over disk diffusion for its quantitative output (MIC value), which is essential for structure-activity relationship (SAR) studies. A two-fold serial dilution provides a clear concentration-dependent response.

Methodology:

-

Preparation of Inoculum:

-

Aseptically pick 3-5 isolated colonies of the target bacterium (e.g., S. aureus ATCC 29213) from an agar plate.

-

Suspend in sterile saline to match the turbidity of a 0.5 McFarland standard (approx. 1.5 x 108 CFU/mL).

-

Dilute this suspension 1:150 in sterile Mueller-Hinton Broth (MHB) to achieve a final target concentration of ~5 x 105 CFU/mL in the assay plate. This specific concentration is a CLSI standard to ensure reproducibility.

-

-

Compound Preparation:

-

Prepare a 10 mg/mL stock solution of the test compound in DMSO. DMSO is a standard solvent, but its final concentration in the assay must be kept low (<1%) to avoid solvent-induced toxicity.

-

Perform a serial two-fold dilution of the compound in MHB across a 96-well plate, typically from 128 µg/mL down to 0.25 µg/mL.

-

-

Inoculation and Incubation:

-

Add the prepared bacterial inoculum to each well containing the diluted compound.

-

Controls (Essential for Validation):

-

Positive Control: Wells with inoculum and MHB only (no compound) to confirm bacterial growth.

-

Negative Control: Wells with MHB only (no inoculum) to confirm media sterility.

-

Vehicle Control: Wells with inoculum, MHB, and the highest concentration of DMSO used in the assay to rule out solvent toxicity.

-

-

Incubate the plate at 37°C for 18-24 hours.

-

-

Data Analysis:

-

The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed. The positive control must show clear growth, and the negative/vehicle controls must be clear for the assay to be valid.

-

Protocol: In Vitro Kinase Inhibition Assay (Luminescent ADP-Glo™ Assay)

Objective: To determine the IC50 value of a fluorinated aminopyridine against a specific kinase (e.g., Aurora A).

Causality and Rationale: The ADP-Glo™ assay is a highly sensitive, luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced. Less ADP means more kinase inhibition. Its high signal-to-background ratio makes it ideal for screening.

Methodology:

-

Reagent Preparation:

-

Prepare kinase reaction buffer, kinase enzyme solution, substrate solution (e.g., a specific peptide for Aurora A), and ATP solution at appropriate concentrations. The ATP concentration is typically set near its Km for the enzyme to ensure competitive inhibitors can be accurately assessed.

-

Prepare a serial dilution of the fluorinated aminopyridine inhibitor in kinase buffer.

-

-

Kinase Reaction:

-

In a 384-well plate, add the inhibitor dilutions.

-

Add the kinase enzyme and substrate mixture to all wells.

-

Initiate the reaction by adding ATP.

-

Controls (Essential for Validation):

-

"No Inhibitor" Control (0% Inhibition): Wells with enzyme, substrate, ATP, and buffer (no inhibitor). This defines the maximum signal.

-

"No Enzyme" Control (100% Inhibition): Wells with substrate, ATP, and buffer (no enzyme). This defines the background signal.

-

-

Incubate at room temperature for a defined period (e.g., 60 minutes).

-

-

Signal Detection:

-

Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes.

-

Add Kinase Detection Reagent, which converts the ADP produced into ATP, driving a luciferase reaction. Incubate for 30 minutes.

-

-

Data Analysis:

-

Read the luminescence on a plate reader.

-

Normalize the data using the controls: % Inhibition = 100 * (1 - (SignalInhibitor - SignalNo Enzyme) / (SignalNo Inhibitor - SignalNo Enzyme)).

-

Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Caption: A typical in vitro screening cascade for drug discovery.

Conclusion and Future Directions

The strategic fluorination of aminopyridines has unequivocally yielded compounds of significant biological and therapeutic interest. From restoring neuronal function to combating microbial infections and inhibiting oncogenic pathways, these molecules demonstrate remarkable versatility. The principles of fluorine's influence—modulating pKa, blocking metabolism, and enhancing binding—provide a rational framework for the continued design of next-generation agents.[1][3][23] Future research will likely focus on developing more sophisticated late-stage fluorination techniques to rapidly diversify complex aminopyridine scaffolds and on exploring novel biological targets for this privileged chemical class.

References

- Brugarolas, P., Freifelder, R., Cheng, S.-H., & DeJesus, O. (2016). Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides.

- Brugarolas, P., et al. (2016). Radiochemical synthesis of [18F]3-fluoro-4-aminopyridine: a case for producing metafluorinated pyridines via direct nucleophilic fluorination of pyridine N-oxides. Journal of Nuclear Medicine.

- Brugarolas, P., Freifelder, R., Cheng, S.-H., & DeJesus, O. (2016). Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides.

- BenchChem. (2025).

- BenchChem. (2025). comparative analysis of fluorinated vs. non-fluorinated aminopyridines in synthesis. BenchChem.

- Ranjbar-Karimi, R., & Poorfreidoni, A. (2017). Incorporation of Fluorinated Pyridine in the Side Chain of 4-Aminoquinolines: Synthesis, Characterization and Antibacterial Activity. Drug Research.

- Google Patents. (2010). CN101863829A - Synthesis method of 3-fluorine-4-aminopyridine.

- Brugarolas, P., Popko, B., Appelbaum, D., & Chen, C.-T. (2019). Use of fluorinated derivatives of 4-aminopyridine in therapeutics and medical imaging (U.S. Patent No. 10,442,767 B2). U.S.

- ResearchGate. (n.d.).

- RSC Publishing. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024).

- Al-Ghorbani, M., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules.

- Al-Ghorbani, M., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules.

- PubMed. (2025).

- MDPI. (n.d.). Strategic Fluorination to Achieve a Potent, Selective, Metabolically Stable, and Orally Bioavailable Inhibitor of CSNK2.

- Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. (2021). American Journal of Heterocyclic Chemistry.

- Pyridine Compounds with Antimicrobial and Antiviral Activities. (2021). Molecules.

- Synthesis, Stability, and Biological Evaluation of Novel Aminoderivatives Incorporating the Aza-Acridine Scaffold. (2024). Molecules.

- Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. (2021). Acta Tropica.

- Antitubercular activity assessment of fluorinated chalcones, 2-aminopyridine-3-carbonitrile and 2-amino-4H-pyran-3-carbonitrile derivatives: In vitro, molecular docking and in-silico drug likeliness studies. (2021). PLOS ONE.

- Fluorinated molecules in the diagnosis and treatment of neurodegenerative diseases. (2014). Journal of Fluorine Chemistry.

- Fluorine in drug discovery: Role, design and case studies. (2025). International Journal of Pharmacy and Pharmaceutical Science.

- Har-Paz, H., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry.

- Isomeric Activity Cliffs—A Case Study for Fluorine Substitution of Aminergic G Protein-Coupled Receptor Ligands. (2021). Molecules.

- Roles of Fluorine in Drug Design and Drug Action. (2018). Current Topics in Medicinal Chemistry.

- Neuroprotective Properties of 4-Aminopyridine. (2021).

- Strategic Fluorination to Achieve a Potent, Selective, Metabolically Stable, and Orally Bioavailable Inhibitor of CSNK2. (2022). Molecules.

- Fluorine in drug discovery: Role, design and case studies. (2025).

- Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents. (2024). ACS Omega.

- Biological Impacts of Fluorination. (2019).

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. [PDF] Strategic Fluorination to Achieve a Potent, Selective, Metabolically Stable, and Orally Bioavailable Inhibitor of CSNK2 | Semantic Scholar [semanticscholar.org]

- 9. Fluorinated molecules in the diagnosis and treatment of neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]

- 11. Isomeric Activity Cliffs—A Case Study for Fluorine Substitution of Aminergic G Protein-Coupled Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 13. Radiochemical synthesis of [18F]3-fluoro-4-aminopyridine: a case for producing metafluorinated pyridines via direct nucleophilic fluorination of pyridine N-oxides | Journal of Nuclear Medicine [jnm.snmjournals.org]

- 14. Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 15. CN101863829A - Synthesis method of 3-fluorine-4-aminopyridine - Google Patents [patents.google.com]

- 16. Neuroprotective Properties of 4-Aminopyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. knowledge.uchicago.edu [knowledge.uchicago.edu]

- 19. Incorporation of Fluorinated Pyridine in the Side Chain of 4-Aminoquinolines: Synthesis, Characterization and Antibacterial Activity | Semantic Scholar [semanticscholar.org]

- 20. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies [mdpi.com]

- 22. Antitubercular activity assessment of fluorinated chalcones, 2-aminopyridine-3-carbonitrile and 2-amino-4H-pyran-3-carbonitrile derivatives: In vitro, molecular docking and in-silico drug likeliness studies | PLOS One [journals.plos.org]

- 23. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

Topic: Potential Therapeutic Targets of 5-(4-Fluorophenyl)pyridin-2-amine

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The 2-aminopyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically evaluated and approved kinase inhibitors.[1][2][3] The subject of this guide, 5-(4-Fluorophenyl)pyridin-2-amine, combines this key moiety with a fluorophenyl group, a common substituent used to enhance metabolic stability and binding affinity. While direct biological data for this specific molecule is sparse, its structural architecture strongly suggests an affinity for protein kinases. This guide proposes a hypothesis-driven framework for identifying and validating its most probable therapeutic targets, focusing on the c-Jun N-terminal Kinases (JNK) and p38 Mitogen-Activated Protein Kinases (MAPK). These stress-activated kinases are critical nodes in signaling pathways that drive a host of human pathologies, including inflammatory disorders, neurodegenerative diseases, and cancer, making them high-value targets for therapeutic intervention.[4][5][6][7][8] This document provides the scientific rationale and detailed experimental protocols for a comprehensive target validation cascade.

Introduction: The Rationale for Targeting Stress-Activated Kinases

The pyridine ring is a cornerstone of modern drug discovery, found in numerous FDA-approved therapeutics.[2][3] Its ability to form hydrogen bonds and engage in various molecular interactions makes it an ideal scaffold for designing enzyme inhibitors. The 2-aminopyridine motif, in particular, is a well-established pharmacophore that effectively targets the ATP-binding pocket of many protein kinases.

Given the structure of this compound, we hypothesize that its primary targets are members of the Mitogen-Activated Protein Kinase (MAPK) family. Specifically, the stress-activated protein kinases (SAPKs)—p38 MAPKs and JNKs—are prime candidates. These kinases are activated by a wide array of cellular stresses and inflammatory cytokines, such as TNF-α and IL-1β.[4][9] Their subsequent signaling cascades play pivotal roles in regulating inflammation, apoptosis, and cellular differentiation.[7][] Dysregulation of these pathways is a hallmark of many chronic diseases, making them compelling targets for novel therapeutics.[5][11][12]

This guide outlines a systematic approach to test this hypothesis, progressing from direct enzymatic inhibition to cellular target engagement and functional phenotypic outcomes.

The Primary Hypothesized Targets: p38 MAPK and JNK Signaling

The MAPK signaling cascades are multi-tiered pathways where an upstream MAPKKK activates a MAPKK, which in turn activates a specific MAPK (e.g., p38 or JNK).[6][13]

-

p38 MAPK Pathway: The p38 family has four isoforms (α, β, γ, δ), with p38α being the most studied in inflammation.[14] Upon activation by MKK3 or MKK6, p38α phosphorylates downstream targets like MAPK-activated protein kinase 2 (MK2), leading to the stabilization of mRNAs for pro-inflammatory cytokines such as TNF-α and IL-6.[4][14] Inhibition of p38 has demonstrated significant anti-inflammatory effects in numerous preclinical disease models.[11][12][15]

-

JNK Pathway: The JNK family comprises three genes (JNK1, JNK2, JNK3) that are activated by MKK4 and MKK7.[9] Activated JNKs translocate to the nucleus to phosphorylate transcription factors, most notably c-Jun.[16] This action regulates the expression of genes involved in processes ranging from apoptosis to immune responses.[5][17][18] The JNK pathway is implicated in neurodegenerative diseases, metabolic disorders, and various cancers.[7][19]

Below is a diagram illustrating these core signaling pathways.

The Target Validation Workflow

To rigorously test our hypothesis, we propose a multi-stage validation workflow. This process is designed to build a comprehensive evidence package, starting with biochemical assays and progressing to complex cellular models.

Stage 4: Cellular Functional Assays

Objective: To assess if target inhibition translates into a therapeutically relevant cellular outcome.

Causality: The ultimate goal of a targeted therapeutic is to correct a disease-relevant cellular dysfunction. Since p38 and JNK are key drivers of inflammation, a logical functional assay is to measure the production of pro-inflammatory cytokines. [][14]A successful outcome in this assay connects the molecular mechanism to a potential therapeutic effect.

Protocol: Inhibition of LPS-Induced TNF-α Production

-

Cell Plating and Treatment:

-

Plate human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line like THP-1 in a 96-well plate.

-

Pre-treat the cells with a serial dilution of this compound for 1 hour. Include a positive control inhibitor (e.g., Doramapimod).

-

-

Stimulation:

-

Stimulate the cells with Lipopolysaccharide (LPS) (e.g., 100 ng/mL) to induce a strong inflammatory response.

-

Incubate for 4-6 hours.

-

-

Cytokine Measurement (ELISA):

-

Centrifuge the plate to pellet the cells and collect the culture supernatant.

-

Quantify the concentration of TNF-α in the supernatant using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer’s instructions.

-

-

Data Analysis:

-

Generate a standard curve from the TNF-α standards.

-

Calculate the TNF-α concentration for each sample.

-

Plot the TNF-α concentration against the compound concentration to determine the IC50 for the inhibition of cytokine production.

-

Conclusion and Future Directions

This guide presents a focused, hypothesis-driven strategy for elucidating the therapeutic targets of this compound. By postulating p38 MAPK and JNK as primary targets based on chemical structure, we have outlined a logical and rigorous validation cascade. Successful outcomes in these assays—demonstrating potent in vitro inhibition, cellular target engagement, downstream pathway modulation, and functional anti-inflammatory activity—would build a strong case for this compound as a lead candidate for diseases driven by stress-activated kinase signaling.

Future work would involve expanding the kinase profiling against a broader panel to assess selectivity, conducting in vivo pharmacokinetic and pharmacodynamic studies, and ultimately testing for efficacy in animal models of inflammatory or neurodegenerative disease.

References

-

Bubici, C., & Papa, S. (2014). Selective inhibitors for JNK signalling: a potential targeted therapy in cancer. PMC. [Link]

-

Lee, J. K., & Kim, S. Y. (2017). Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer's Disease. PMC. [Link]

-

Coronel, R., & Martínez-Limón, A. (2012). The Role of p38 MAPK and Its Substrates in Neuronal Plasticity and Neurodegenerative Disease. PubMed Central. [Link]

-

Dhanasekaran, D. N., & Reddy, E. P. (2008). Role of the JNK pathway in human diseases. PubMed. [Link]

-

Forrest, M. E., & Khurana, T. S. (2021). p38 MAPKs — roles in skeletal muscle physiology, disease mechanisms, and as potential therapeutic targets. JCI Insight. [Link]

-

He, Z., & Chen, P. (2022). The Role of the Dysregulated JNK Signaling Pathway in the Pathogenesis of Human Diseases and Its Potential Therapeutic Strategies: A Comprehensive Review. MDPI. [Link]

-

Clark, A. R., & Dean, J. L. (2006). The p38 MAP kinase pathway as a therapeutic target in inflammatory disease. PubMed. [Link]

-

Wikipedia. p38 mitogen-activated protein kinases. [Link]

-

Adams, J. L., & Kumar, S. (2022). Inhibitors and Activators of the p38 Mitogen-Activated MAP Kinase (MAPK) Family as Drugs to Treat Cancer and Inflammation. PubMed. [Link]

-

ResearchGate. JNK Signaling in Diseases | Request PDF. [Link]

-

Bogoyevitch, M. A., & Arthur, S. J. (2008). Inhibitors of c-Jun N-terminal kinases—JuNK no more? PMC. [Link]

-

Patsnap Synapse. (2024). What are JNK inhibitors and how do they work? [Link]

-

Lee, S., & Kim, S. (2021). The Roles of c-Jun N-Terminal Kinase (JNK) in Infectious Diseases. PMC. [Link]

-

Tournier, C. (2019). The JNK Signaling Pathway in Inflammatory Skin Disorders and Cancer. MDPI. [Link]

-

CliniSciences. JNK Assay Kit. [Link]

-

Stebbins, J. L., & Fruman, D. A. (2008). Identification of a new JNK inhibitor targeting the JNK-JIP interaction site. PMC. [Link]

-

Al-Ghorbani, M., & Al-Amiery, A. A. (2022). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. MDPI. [Link]

-

Badger, A. M., & Griswold, D. E. (2008). p38 MAP kinase inhibitors as potential therapeutics for the treatment of joint degeneration and pain associated with osteoarthritis. PMC. [Link]

-

Hammaker, D., & Firestein, G. S. (2010). “Go upstream, young man”: lessons learned from the p38 saga. PubMed Central. [Link]

-

Aliabadi, A., & Mohammadi-Farani, A. (2017). Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Brieflands. [Link]

-

Lee, J., & Kim, Y. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. PubMed Central. [Link]

-

Wang, Y., & Zhang, Y. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. PMC. [Link]

-

ResearchGate. (2016). (PDF) Synthesis, Crystal Structure and bIological Activity of 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)Pyrazolo[1,5-a]Pyrimidine-3-carboxamide. [Link]

-

Wikipedia. Ralimetinib. [Link]

-

Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. [Link]

-

ResearchGate. (2024). Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review | Request PDF. [Link]

-

Fischer, P. M., & Wang, S. (2010). Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. PubMed. [Link]

-

Semantic Scholar. Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review. [Link]

-

Verbitski, S. M., & Al-aboudi, A. (2021). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PMC. [Link]

-

PubChem. 5-(6-Fluoro-3-pyridinyl)-4-phenylpyrimidin-2-amine. [Link]

-

ResearchGate. (2015). Discovery of 3-Alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as Selective, Orally Bioavailable CHK1 Inhibitors | Request PDF. [Link]

Sources

- 1. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline [pharmaguideline.com]

- 2. researchgate.net [researchgate.net]

- 3. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Role of p38 MAPK and Its Substrates in Neuronal Plasticity and Neurodegenerative Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Role of the JNK pathway in human diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. JCI Insight - p38 MAPKs — roles in skeletal muscle physiology, disease mechanisms, and as potential therapeutic targets [insight.jci.org]

- 7. mdpi.com [mdpi.com]

- 8. p38 mitogen-activated protein kinases - Wikipedia [en.wikipedia.org]

- 9. The Roles of c-Jun N-Terminal Kinase (JNK) in Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The p38 MAP kinase pathway as a therapeutic target in inflammatory disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. “Go upstream, young man”: lessons learned from the p38 saga - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. P38 MAP kinase inhibitors as potential therapeutics for the treatment of joint degeneration and pain associated with osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. Selective inhibitors for JNK signalling: a potential targeted therapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The JNK Signaling Pathway in Inflammatory Skin Disorders and Cancer [mdpi.com]

- 19. What are JNK inhibitors and how do they work? [synapse.patsnap.com]

Foreword: The Enduring Legacy and Bright Future of the Pyridine Scaffold in Medicinal Chemistry

An In-Depth Technical Guide to the Discovery and Synthesis of Novel Pyridine Derivatives

The pyridine ring, a six-membered aromatic heterocycle containing a single nitrogen atom, stands as a cornerstone in the edifice of modern medicinal chemistry.[1] Its prevalence in over 7,000 drug molecules of medicinal importance underscores its significance as a "privileged scaffold."[2][3] From natural alkaloids like nicotine to a multitude of FDA-approved drugs, the pyridine moiety consistently imparts desirable physicochemical and pharmacological properties to therapeutic agents.[2][4] Its unique electronic characteristics, including a dipole moment and the capacity for hydrogen bonding, enhance aqueous solubility and facilitate specific interactions with biological targets.[1] Furthermore, the aromatic nature of the ring allows for π-π stacking interactions, and its versatile substitution patterns provide a rich canvas for medicinal chemists to fine-tune the steric and electronic properties of drug candidates.[1]

This technical guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive exploration of the discovery and synthesis of novel pyridine derivatives. Moving beyond a mere recitation of facts, this document delves into the causality behind experimental choices, offering field-proven insights from a senior application scientist's perspective. We will navigate the landscape of modern synthetic strategies, from classical condensation reactions to cutting-edge C-H functionalization, and provide detailed, self-validating protocols for the synthesis and characterization of these vital compounds.

I. The Strategic Imperative for Novel Pyridine Synthesis

The relentless pursuit of new chemical entities with improved efficacy, selectivity, and safety profiles drives the continuous innovation in synthetic organic chemistry. The pyridine scaffold remains a focal point of these efforts due to its proven track record in a vast array of therapeutic areas, including oncology, infectious diseases, and central nervous system disorders.[4][5] An analysis of FDA-approved drugs between 2014 and 2023 revealed that 54 contained a pyridine ring, with a significant number being anticancer agents and drugs targeting the central nervous system.[4] This highlights the ongoing relevance and therapeutic potential of this heterocyclic core.

The development of novel synthetic methodologies is paramount for expanding the accessible chemical space of pyridine derivatives. Modern challenges in drug discovery, such as combating multidrug-resistant pathogens and targeting complex protein-protein interactions, demand increasingly sophisticated molecular architectures.[6] Efficient and versatile synthetic routes are the key to unlocking the full potential of the pyridine scaffold in addressing these unmet medical needs.

II. Modern Synthetic Strategies for Pyridine Ring Construction and Functionalization

The synthesis of functionalized pyridines has evolved significantly from traditional methods. Contemporary approaches emphasize efficiency, regioselectivity, and functional group tolerance, often leveraging catalysis to achieve transformations that were previously challenging.

A. Catalyst-Mediated Synthesis: A Paradigm of Efficiency

Catalysis has revolutionized pyridine synthesis, with both heterogeneous and homogeneous systems offering distinct advantages.[7]

-

Heterogeneous Catalysis: Zeolite catalysts, for instance, have been effectively employed in the three-component condensation of ethanol, formaldehyde, and ammonia to produce pyridines, picolines, and lutidines.[6] The use of magnetically recoverable nanocatalysts represents a significant advancement in sustainable chemistry, allowing for easy separation and reuse of the catalyst.[8] These catalysts have been successfully applied in multicomponent reactions for the synthesis of various pyridine derivatives.[8]

-